molecular formula C17H15F3N2O5S2 B6522788 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 951896-99-4

4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No. B6522788
CAS RN: 951896-99-4
M. Wt: 448.4 g/mol
InChI Key: VZQIKVUUEPDECF-UHFFFAOYSA-N
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Description

4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15F3N2O5S2 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide is 448.03744842 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mesoionic Triazolones Synthesis

The compound VU0640751-1 is involved in the synthesis of mesoionic triazolones. Researchers have discovered that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates an unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione (TAD) and alkynes, leading to the formation of these unprecedented mesoionic triazolones . These mesoionic compounds exhibit unique reactivity and structural properties, making them valuable in synthetic chemistry.

Ionic Liquid-Assisted Synthesis of 1,2,3-Triazoles

Ionic liquids (ILs) play a crucial role in green chemistry. Researchers have explored the use of ILs for synthesizing 1,2,3-triazoles. Specifically, VU0640751-1 has been employed in the synthesis of 1,2,3-triazoles from alkynes using ILs. This approach offers an environmentally friendly alternative to traditional methods . The resulting triazoles may find applications in drug discovery, materials science, and catalysis.

Antifungal Evaluation via Sterol Demethylase Inhibition

In the search for novel antifungal agents, VU0640751-1 derivatives containing oxime ether and cyclopropyl moieties were designed. These compounds were evaluated for their antifungal activity by targeting sterol demethylase, a crucial enzyme in fungal cell membranes. Virtual molecular docking studies assisted in predicting their binding affinity and potential as antifungal agents . Further research may explore their efficacy against specific fungal pathogens.

Materials Science and Supramolecular Chemistry

Given its unique structure, VU0640751-1 may find applications in materials science. Researchers can explore its self-assembly behavior, crystal engineering, and supramolecular interactions. These insights could lead to the design of functional materials, such as sensors, catalysts, or molecular switches.

properties

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O5S2/c1-11-10-28(24,25)22(16(11)23)12-6-8-13(9-7-12)29(26,27)21-15-5-3-2-4-14(15)17(18,19)20/h2-9,11,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIKVUUEPDECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide

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